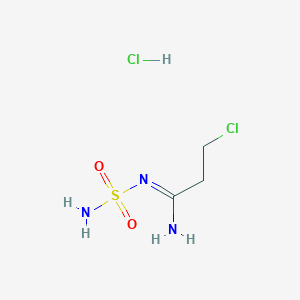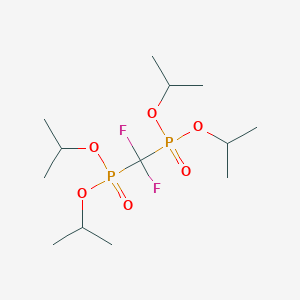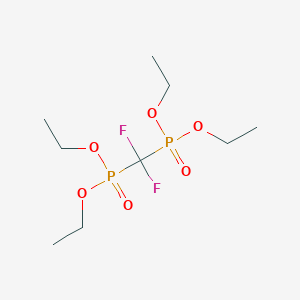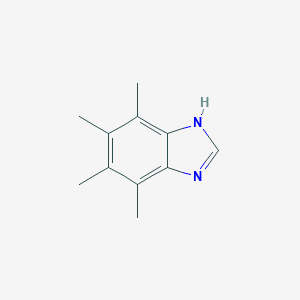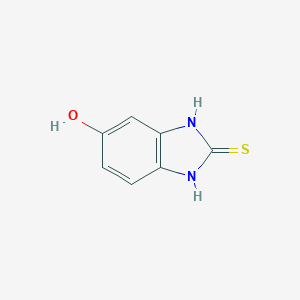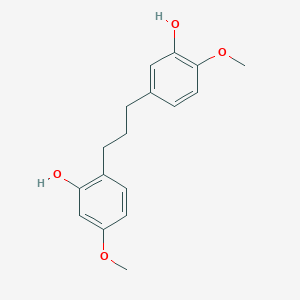![molecular formula C17H18ClN B028097 5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine CAS No. 16036-79-6](/img/structure/B28097.png)
5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine
Übersicht
Beschreibung
“5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine” is a dibenzazepine derivative . It is used for the synthesis of many pain, anti-inflammatory, and psychopharmacological agents . The molecular formula is C17H18ClN .
Molecular Structure Analysis
The molecular structure of “5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine” consists of 17 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact mass is 305.0738049 g/mol .Physical And Chemical Properties Analysis
The molecular weight of “5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine” is 299.79 or 306.2 g/mol depending on the specific form of the compound. Other physical and chemical properties such as boiling point, vapor pressure, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Neurology
Application Summary
“5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine” is a dibenzazepine derivative that is used in neurology research . It is available for purchase as a reference standard from neurology research chemicals and analytical standards .
Psychopharmacology
Application Summary
“5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine” is also used in the field of psychopharmacology . It is used for the synthesis of many pain, anti-inflammatory, and psychopharmacological agents .
Eigenschaften
IUPAC Name |
11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-9H,5,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMXGIZWHZIJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301700 | |
| Record name | 5-(3-chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine | |
CAS RN |
16036-79-6 | |
| Record name | NSC145945 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3-chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)
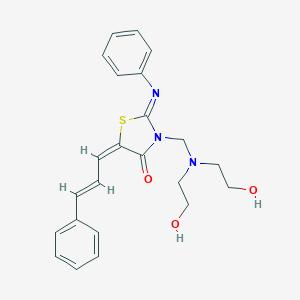
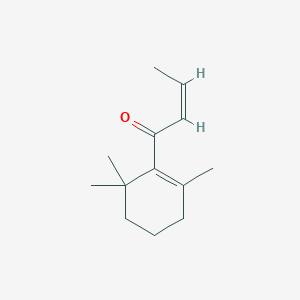
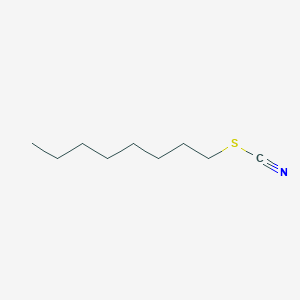

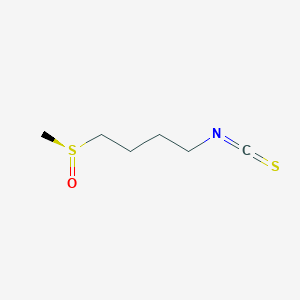
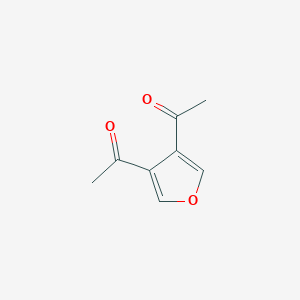
![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)
